(RS)-Alprenolol hydrochloride, also known as dl-Alprenolol hydrochloride, is a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension, arrhythmias, and angina pectoris. It acts by blocking the effects of adrenaline on beta receptors, thereby reducing heart rate and myocardial contractility. The compound is classified under the category of beta-blockers, which are widely utilized in cardiovascular therapies.
Alprenolol hydrochloride was initially developed by AstraZeneca and is now available in generic forms. It is derived from phenolic compounds and exhibits a significant affinity for beta-adrenergic receptors, particularly beta-1 and beta-2 subtypes.
The synthesis of (RS)-Alprenolol hydrochloride can be achieved through various methods. A notable approach involves a multi-step synthetic route that includes the following key stages:
A recent study highlighted an innovative chemoenzymatic route for synthesizing enantiomerically enriched beta-blockers, including Alprenolol. This method employs lipase-catalyzed transesterification as a key step, optimizing various parameters such as enzyme selection and reaction conditions to enhance yield and purity .
(RS)-Alprenolol hydrochloride features a complex molecular structure characterized by a phenolic ether moiety. Its structural formula can be represented as follows:
The molecular structure consists of:
Alprenolol hydrochloride undergoes several chemical reactions relevant to its pharmacological activity:
The binding affinity of Alprenolol for beta receptors has been quantified using techniques such as radiolabeled ligand binding assays, revealing an IC50 value indicative of its potency .
(RS)-Alprenolol functions primarily by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This action results in:
The compound demonstrates a higher affinity for beta-2 adrenergic receptors compared to beta-1 receptors, influencing its therapeutic profile .
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Weight | 285.81 g/mol |
| LogP | 2.59 |
| Polar Surface Area | 41.49 Ų |
| Water Solubility | 0.188 mg/mL |
(RS)-Alprenolol hydrochloride is utilized in various clinical settings:
(RS)-Alprenolol hydrochloride functions as a prototypical non-selective β-adrenoceptor antagonist, exhibiting competitive inhibition across all three β-adrenergic receptor subtypes (β₁, β₂, β₃) with distinct binding profiles. Quantitative binding analyses reveal substantially higher affinity for β₁ and β₂ subtypes compared to β₃ receptors. Surface Plasmon Resonance (SPR) studies measuring direct binding to purified human β₂-adrenoceptors demonstrate exceptional affinity (KD = 790 pM), consistent with radioligand displacement assays in native membranes (Ki = 1 nM) [1] [4]. Comparative analyses using cloned human receptors expressed in CHO cells established the following binding hierarchy: β₂ (Kd = 0.91 nM) > β₁ (Kd = 15 nM) >> β₃ (Kd = 117 nM) [9]. This differential affinity profile positions alprenolol as a potent blocker of cardiac (β₁) and bronchial/vascular (β₂) adrenoceptors while exhibiting minimal activity at β₃ receptors involved in lipolysis and thermogenesis [1] [3].
The molecular mechanism involves competitive disruption of catecholamine signaling through stereoselective occupation of the orthosteric ligand-binding pocket within transmembrane helices. Alprenolol's binding prevents agonist-induced G-protein coupling and subsequent activation of adenylate cyclase, thereby reducing intracellular cyclic AMP (cAMP) accumulation [1] [6]. Pharmacodynamic studies confirm alprenolol significantly impairs atrioventricular node conduction, decreases sinus rate, and reduces cardiac output through β₁ blockade while simultaneously inhibiting β₂-mediated vasodilation and bronchial relaxation [1] [8]. Notably, alprenolol demonstrates negligible intrinsic sympathomimetic activity (ISA) and lacks membrane-stabilizing (local anesthetic) properties that characterize some other β-blockers like propranolol [1] [8].
Table 1: Binding Affinity Profile of (RS)-Alprenolol Hydrochloride at Human β-Adrenoceptor Subtypes
| Receptor Subtype | Tissue/Expression System | Affinity (Kd or Ki) | Measurement Technique | Source |
|---|---|---|---|---|
| β₁-Adrenoceptor | CHO cells | 15 nM | Radioligand binding | [9] |
| β₂-Adrenoceptor | CHO cells | 0.91 nM | Radioligand binding | [9] |
| β₂-Adrenoceptor | Purified human receptor | 790 pM | Surface Plasmon Resonance | [4] |
| β₃-Adrenoceptor | CHO cells | 117 nM | Radioligand binding | [9] |
Beyond classical antagonism, alprenolol exhibits functionally selective signaling by stimulating β-arrestin-mediated pathways. Specifically, alprenolol and carvedilol are unique among 20 tested β-blockers in their ability to induce β₁-adrenoceptor-mediated transactivation of epidermal growth factor receptors (EGFR) and downstream ERK phosphorylation. This pathway requires β-arrestin recruitment, GRK phosphorylation of the β₁-adrenoceptor, and subsequent Src-dependent EGFR activation [6]. This biased signaling profile distinguishes alprenolol from simple neutral antagonists and may contribute to its cellular effects beyond pure receptor blockade.
Beyond its primary adrenergic actions, (RS)-Alprenolol hydrochloride demonstrates significant serotonergic activity as a dual antagonist at 5-HT1A and 5-HT1B receptor subtypes. Competitive binding assays using rat brain tissues reveal potent affinity for 5-HT1A receptors (Ki = 34 nM in hippocampal membranes) and moderate affinity for 5-HT1B receptors (Ki = 134 nM in striatal membranes) [9]. This pharmacological profile is corroborated by functional studies where alprenolol blocks 5-HT1A receptor-mediated responses, distinguishing it from β-blockers lacking significant serotonergic activity [7] [9].
The dual receptor antagonism creates a unique neuropharmacological signature impacting neurotransmitter crosstalk. 5-HT1A autoreceptors regulate serotonergic neuron firing and neurotransmitter release, while heteroreceptors located on noradrenergic and dopaminergic neurons modulate the activity of these systems. Similarly, 5-HT1B receptors function primarily as terminal autoreceptors inhibiting serotonin release and as heteroreceptors on GABAergic and glutamatergic neurons [7] [9]. Alprenolol's blockade of these receptors potentially disrupts:
Table 2: Serotonergic Receptor Binding Profile of (RS)-Alprenolol Hydrochloride
| Receptor Subtype | Tissue Source | Affinity (Ki) | Functional Activity | Source |
|---|---|---|---|---|
| 5-HT1A | Rat Hippocampus | 34 nM | Antagonist | [9] |
| 5-HT1A | Human cloned | ~50 nM (IC50) | Antagonist | [1] [5] |
| 5-HT1B | Rat Striatum | 134 nM | Antagonist | [9] |
| 5-HT2A | Various | >10 µM (Low affinity) | Not significant | [5] |
The binding kinetics and conformational selection of (RS)-Alprenolol hydrochloride with the β2-adrenergic receptor (β2AR) provide a paradigm for understanding ligand-receptor interactions in GPCRs. SPR biosensor analysis utilizing purified wild-type human β2AR reveals detailed kinetic parameters: association rate constant (kon) = 8.11 × 10⁵ M⁻¹s⁻¹ and dissociation rate constant (koff) = 6.4 × 10⁻⁴ s⁻¹, yielding an exceptionally slow dissociation half-life (t1/2) of approximately 30 minutes and a subnanomolar equilibrium dissociation constant (KD = 790 pM) [4]. These kinetics confer high ligand efficiency (LE = 0.65 kcal/mol per non-hydrogen atom), indicating optimal utilization of its molecular structure for target binding energy [4] [5].
Computational and biophysical studies elucidate key structural features governing alprenolol-β2AR interactions:
Table 3: Binding Kinetics and Selectivity of (RS)-Alprenolol Hydrochloride at Adrenergic Receptors
| Parameter | β2AR Value | β1AR Value | Measurement Technique | Source |
|---|---|---|---|---|
| Association Rate (kon) | 8.11 ± 0.02 × 10⁵ M⁻¹s⁻¹ | Not Available | Surface Plasmon Resonance | [4] |
| Dissociation Rate (koff) | 6.4 ± 0.05 × 10⁻⁴ s⁻¹ | Not Available | Surface Plasmon Resonance | [4] |
| Dissociation Constant (KD) | 790 ± 60 pM | ~15 nM (Radioligand binding) | SPR & Radioligand binding | [4] [9] |
| Dissociation Half-life (t1/2) | ~30 minutes | Not Available | Calculated from koff | [4] |
| Ligand Efficiency (LE) | 0.65 kcal/mol/non-H atom | ~0.60 kcal/mol/non-H atom (est.) | Calculated | [4] [5] |
The structural basis for alprenolol's kinetic selectivity profile—high affinity for β2AR versus β1AR—resides in subtle differences within their orthosteric pockets. While Asp1133.32 is conserved, variations at positions 3.33 (Ile vs. Ser), 3.36 (Cys vs. Ser), and 5.46 (Ser vs. Asn) influence the optimal positioning of the aryloxyalkanol moiety and its hydrophobic substituents. The allyl group in alprenolol exhibits greater steric complementarity with the slightly larger β2AR binding cavity compared to β1AR [4] [10]. Furthermore, extracellular loop conformations, particularly ECL2 which forms a "lid" over the binding site, contribute to kinetic differences by modulating ligand access and egress pathways. Alprenolol's relatively fast association rate (kon) compared to some larger antagonists reflects its moderate lipophilicity (logP ~3.1) facilitating membrane permeability and access to the binding site [1] [4].
Compounds Mentioned
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2